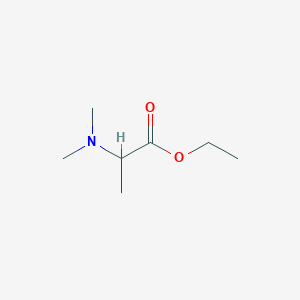

Ethyl 2-(n,n-dimethylamino)-propionate

説明

特性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC名 |

ethyl 2-(dimethylamino)propanoate |

InChI |

InChI=1S/C7H15NO2/c1-5-10-7(9)6(2)8(3)4/h6H,5H2,1-4H3 |

InChIキー |

UPGMLKNCPUCDSU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)N(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares ethyl 2-(N,N-dimethylamino)-propionate with four structurally related compounds, highlighting differences in functional groups, molecular weights, and applications:

Detailed Analysis of Key Differences

Dodecyl 2-(N,N-Dimethylamino)propionate

- Structural Difference : Substitution of the ethyl ester with a dodecyl chain.

- Impact on Properties : The long alkyl chain enhances lipophilicity, enabling effective disruption of lipid bilayers in skin, making it a potent transdermal penetration enhancer .

- Application : Demonstrated 2–3× enhancement in transepidermal delivery of indomethacin compared to control formulations .

Ethyl 2-(Methylthio)propionate

- Structural Difference: Replacement of the dimethylamino group with a methylthio (-SMe) group.

- Impact on Properties: The thioether group contributes to sulfurous aroma, qualifying it as a flavoring agent (FEMA 3834). Its higher molecular weight (180.29 vs. 145.20) reduces volatility compared to the dimethylamino analogue .

2-(N,N-Dimethylamino)ethyl Methacrylate (DMAEMA)

- Structural Difference : Methacrylate group replaces the propionate ester.

- Impact on Properties : The vinyl group enables polymerization, forming pH-responsive hydrogels. Used in drug delivery systems due to its tertiary amine’s protonation-deprotonation behavior .

2-(N,N-Dimethylamino)ethyl Palmitamide

- Structural Difference : Amide linkage instead of ester, with a palmitoyl chain.

- Impact on Properties : The amide group enhances hydrogen bonding, improving surfactant properties. Used in cosmetics for emulsification and stability .

準備方法

Chlorination and Bromination

Propionic acid undergoes acylating chlorination with sulfoxide chloride (SOCl₂) and red phosphorus under controlled conditions. Dry bromine (Br₂) is then introduced to form 2-bromopropionyl chloride . Key parameters include:

Esterification with Ethanol

The 2-bromopropionyl chloride is reacted with anhydrous ethanol to yield ethyl 2-bromopropionate. This step avoids solvent use, simplifying purification. Post-reaction, the product is filtered and distilled to achieve high purity (>98%), making it suitable for subsequent alkylation.

Alkylation of Ethyl 2-Bromopropionate with Dimethylamine

The cornerstone method for synthesizing this compound involves nucleophilic substitution of the bromide in ethyl 2-bromopropionate with dimethylamine.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where dimethylamine displaces the bromide ion. Key considerations include:

Purification and Yield

Alternative Synthetic Routes and Catalytic Innovations

Transesterification Approach

Although primarily used for synthesizing DDAIP, transesterification of this compound with long-chain alcohols (e.g., 1-dodecanol) highlights its versatility. This method employs:

Enzymatic and Green Chemistry Methods

Recent advancements explore lipase-catalyzed transesterification and solvent-free systems to enhance sustainability. For example, porcine pancreatic lipase immobilized on solid supports achieves comparable yields (∼75%) while reducing environmental impact.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity:

-

Elemental Analysis : Matches theoretical values (e.g., C: 63.4%, N: 4.3%, H: 11.2% for DDAIP·HCl).

-

Spectroscopic Methods :

-

Melting Point : 88–90°C for crystalline salts (e.g., DDAIP·HCl).

Industrial Production and Scalability

Process Optimization

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(N,N-dimethylamino)-propionate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves acylation of ethyl 2-aminopropionate with 3-dimethylaminopropionyl chloride under anhydrous conditions. Key steps include:

- Reacting 3-dimethylaminopropionyl chloride hydrochloride with ethyl 2-aminopropionate in dry ether to form a deliquescent intermediate (m.p. 96°C from ethanol/ether).

- Neutralization with dry ammonia to yield the final product as a colorless oil (81% yield).

Critical parameters include moisture control (to prevent hydrolysis) and stoichiometric excess of ammonia to ensure complete neutralization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- 1H NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, dimethylamino protons at δ 2.2–2.4 ppm).

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).

- Mass Spectrometry : Matches molecular ion peaks (e.g., [M+H]+ at m/z 216.32 for C11H24N2O2 derivatives) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Moisture Sensitivity : The compound’s hydrochloride intermediate is highly deliquescent, requiring storage in desiccated environments.

- Thermal Stability : Decomposition occurs above 100°C; refrigeration (4°C) under inert gas (N2/Ar) is recommended for long-term storage .

Advanced Research Questions

Q. How does the tertiary amino group in this compound influence its reactivity in catalytic oxidative copolymerization reactions?

The dimethylamino group acts as a redox-active site, enabling initiation of radical polymerization. For example:

- In copolymerization with methyl methacrylate, the tertiary amine facilitates electron transfer, reducing metal catalysts (e.g., Cu(II) → Cu(I)) to generate radicals.

- Kinetic studies show that increasing the dimethylamino content accelerates polymerization rates but may reduce copolymer molecular weight due to chain transfer .

Q. What mechanistic insights explain the role of this compound derivatives in redox-initiated aqueous radical polymerization?

- Redox Pair Activation : The tertiary amine reduces persulfate initiators (S2O8^2−) to sulfate radicals (SO4^−•), initiating polymerization.

- pH Dependency : At pH > 7, the dimethylamino group becomes deprotonated, enhancing electron-donating capacity and reducing activation energy.

- Kinetic Data : Rate constants (k_p) for dimethylamino-containing monomers are 2–3× higher than non-amine analogs .

Q. How can this compound be utilized as a precursor in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications?

- Protecting Group Strategy : The dimethylamino moiety can act as a transient protecting group. For example:

- Reacting with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonyl ethenyl group, yielding free amines for subsequent cyclization.

- Applications include synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are scaffolds in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。